N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Overview
Description
“N,N’-Bis(2-bromoethyl)phosphorodiamidic acid” is a chemical compound with the molecular formula C4H11Br2N2O2P . It is also known as “bromoifosfamide mustard” and has a molecular weight of 309.92 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(2-bromoethyl)phosphorodiamidic acid” is represented by the formula C4H11Br2N2O2P . The average mass of the molecule is 309.924 Da and the monoisotopic mass is 307.892487 Da .Scientific Research Applications
Biological Activity and Antitumor Applications
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a variant of phosphorodiamidic acid, has been studied for its biological activity. Colvin, Padgett, and Fenselau (1973) identified N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a structurally related compound, as a potent alkylating agent with in vivo and in vitro antitumor activity. This compound has been associated with the biological activities of cyclophosphamide, a well-known chemotherapy drug (Colvin, Padgett, & Fenselau, 1973). Similarly, Fenselau et al. (1975) confirmed the presence of this compound as a circulating and excreted metabolite in patients receiving cyclophosphamide (Fenselau et al., 1975).
Catalytic and Synthesis Applications
In the field of catalysis, Terada, Sorimachi, and Uraguchi (2006) reported that phosphorodiamidic acid can function as an efficient Brønsted acid catalyst for the direct Mannich reaction, suggesting its potential as a catalyst with the ability to introduce various substituents to nitrogen atoms (Terada, Sorimachi, & Uraguchi, 2006). Katti and Agarwal (1985) explored its use as a novel coupling reagent in the synthesis of oligodeoxyribonucleotides, highlighting its utility in the field of molecular biology and genetic engineering (Katti & Agarwal, 1985).
Material Science and Chemical Synthesis
In material science, Wirnhier, Boller, and Schnick (2012) synthesized salts of N,N'-bis(aminocarbonyl)phosphorodiamidic acid, demonstrating their potential as precursors for CNP(O) networks in chemical synthesis (Wirnhier, Boller, & Schnick, 2012). Sato, Takayanagi, and Watanabe (1989) examined the chemical reactions of magnesium and calcium bis(phosphorodiamidates) with various acids, expanding its application in chemical synthesis and reaction studies (Sato, Takayanagi, & Watanabe, 1989).
Safety And Hazards
properties
IUPAC Name |
bis(2-bromoethylamino)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYDODCWWGJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NP(=O)(NCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161525 | |
Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
CAS RN |
141025-16-3 | |
Record name | Dibromo isophoramide mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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